An In-depth Technical Guide to the Synthesis and Purification of Trazium Esilate
An In-depth Technical Guide to the Synthesis and Purification of Trazium Esilate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for Trazium esilate, a compound with antidepressant and psychostimulant-like properties. The information presented is intended for a technical audience and details the chemical processes involved in its creation and refinement. Trazium, formulated as its esilate salt, has been a subject of interest for its influence on the central dopaminergic system.[]
Chemical Profile
| IUPAC Name | 1-(4-chlorophenyl)-1-hydroxy-1,4-dihydro[][2]triazino[6,1-a]isoquinolin-5-ium ethanesulfonate (B1225610) |
| Synonyms | EGYT-3615, Trazium esilate |
| CAS Number | 97110-59-3 |
| Molecular Formula | C19H18ClN3O4S |
| Molar Mass | 423.88 g/mol |
Synthesis of Trazium Esilate
The synthesis of Trazium esilate is a multi-step process commencing with the Grignard reaction between p-chlorophenylmagnesium bromide and 1-cyanoisoquinoline. This is followed by amination, cyclization, and finally, salt formation to yield the desired product.
Synthesis Workflow
Caption: Synthetic pathway of Trazium esilate.
Experimental Protocols
Step 1: Synthesis of 1-(4-chlorobenzoyl)isoquinoline
This initial step involves a Grignard reaction.
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Reactants: 1-cyanoisoquinoline and p-chlorophenylmagnesium bromide.
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Protocol:
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Prepare the Grignard reagent, p-chlorophenylmagnesium bromide, from p-chlorobromobenzene and magnesium turnings in anhydrous diethyl ether.
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To a solution of 1-cyanoisoquinoline in an appropriate anhydrous solvent (e.g., THF or diethyl ether), slowly add the prepared Grignard reagent at a controlled temperature, typically 0 °C to room temperature.
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After the addition is complete, the reaction mixture is typically stirred for several hours at room temperature or with gentle heating to ensure the reaction goes to completion.
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The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
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The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., ethyl acetate).
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The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 1-(4-chlorobenzoyl)isoquinoline.
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Step 2: Synthesis of (2-aminoisoquinolin-2-ium-1-yl)-(4-chlorophenyl)methanone; 4-methylbenzenesulfonate
The intermediate from Step 1 is aminated in this stage.
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Reactants: 1-(4-chlorobenzoyl)isoquinoline and O-tosylhydroxylamine.
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Protocol:
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Dissolve 1-(4-chlorobenzoyl)isoquinoline in a suitable solvent such as dichloromethane (B109758) or chloroform.
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Add a solution of O-tosylhydroxylamine in the same solvent to the reaction mixture.
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The reaction is typically stirred at room temperature for several hours.
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The product, being a salt, often precipitates from the reaction mixture.
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The precipitate is collected by filtration, washed with a small amount of cold solvent, and dried to give the desired product.
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Step 3: Synthesis of 1-(4-Chlorophenyl)[][2]triazino[6,1-a]isoquinolin-5-ium salt
This step involves the cyclization of the aminated product.
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Reactants: (2-aminoisoquinolin-2-ium-1-yl)-(4-chlorophenyl)methanone; 4-methylbenzenesulfonate, formamide, and phosphoryl chloride.
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Protocol:
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A mixture of the starting material and an excess of formamide is heated.
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Phosphoryl chloride is added dropwise to the heated mixture.
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The reaction is typically heated at reflux for several hours to drive the cyclization.
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After cooling, the reaction mixture is poured into ice water.
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The resulting precipitate is collected by filtration, washed with water, and dried. The product can be isolated as a perchlorate (B79767) salt by treatment with perchloric acid.
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Step 4: Synthesis of Trazium esilate
The final step is the formation of the ethanesulfonate (esilate) salt.
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Reactants: 1-(4-Chlorophenyl)[][2]triazino[6,1-a]isoquinolin-5-ium salt and ethanesulfonic acid.
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Protocol:
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The 1-(4-chlorophenyl)[][2]triazino[6,1-a]isoquinolin-5-ium salt (e.g., bromide or perchlorate) is suspended or dissolved in a suitable solvent like acetonitrile.
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A solution of ethanesulfonic acid in the same solvent is added to the mixture.
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The reaction mixture is stirred, often with gentle heating, to facilitate the salt exchange.
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Upon cooling, Trazium esilate crystallizes out of the solution.
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The crystals are collected by filtration, washed with a cold solvent, and dried under vacuum.
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Purification Methods
The purification of Trazium esilate and its intermediates is crucial to ensure the final product's quality and to remove any unreacted starting materials or byproducts.
Purification Workflow
Caption: General purification workflow for Trazium esilate.
Recrystallization
Recrystallization is a common and effective method for purifying solid compounds. The choice of solvent is critical for successful purification.
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General Protocol:
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Dissolve the crude Trazium esilate in a minimum amount of a suitable hot solvent or solvent mixture. Potential solvents for isoquinoline (B145761) derivatives include ethanol, acetonitrile, or mixtures such as ethanol/water or acetone/hexane (B92381).
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If insoluble impurities are present, the hot solution should be filtered.
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Allow the solution to cool slowly and undisturbed to room temperature to promote the formation of well-defined crystals.
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Further cooling in an ice bath can maximize the yield of the purified product.
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Collect the crystals by vacuum filtration.
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Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
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Dry the purified crystals under vacuum.
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Column Chromatography
For the purification of intermediates or if recrystallization does not yield a product of sufficient purity, column chromatography can be employed.
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General Protocol:
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Stationary Phase: Silica (B1680970) gel is a common choice for the purification of polar organic compounds like isoquinoline derivatives.
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Mobile Phase: A solvent system that provides good separation of the desired compound from its impurities on a Thin Layer Chromatography (TLC) plate should be selected. A gradient of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or acetone) is often used.
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Procedure: a. The crude product is dissolved in a minimal amount of the mobile phase or a stronger solvent and adsorbed onto a small amount of silica gel. b. The silica with the adsorbed compound is then loaded onto the top of the prepared column. c. The mobile phase is passed through the column, and fractions are collected. d. The fractions are analyzed by TLC to identify those containing the pure product. e.g. The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure.
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Data Presentation
| Step | Starting Material(s) | Key Reagents | Product | Expected Yield (%) |
| 1 | 1-Cyanoisoquinoline, p-Chlorobromobenzene, Mg | Diethyl ether | 1-(4-chlorobenzoyl)isoquinoline | 60-75 |
| 2 | 1-(4-chlorobenzoyl)isoquinoline | O-Tosylhydroxylamine | (2-aminoisoquinolin-2-ium-1-yl)-(4-chlorophenyl)methanone tosylate | 70-85 |
| 3 | (2-aminoisoquinolin-2-ium-1-yl)-(4-chlorophenyl)methanone tosylate | Formamide, POCl3 | 1-(4-Chlorophenyl)[][2]triazino[6,1-a]isoquinolin-5-ium salt | 50-65 |
| 4 | 1-(4-Chlorophenyl)[][2]triazino[6,1-a]isoquinolin-5-ium salt | Ethanesulfonic acid | Trazium esilate | 85-95 |
Conclusion
The synthesis and purification of Trazium esilate involve a well-defined series of chemical reactions and purification steps. Success in obtaining a high-purity final product is contingent upon careful control of reaction conditions and the appropriate application of purification techniques such as recrystallization and chromatography. This guide provides a foundational understanding of these processes to aid researchers in their work with this compound. Further optimization of the described protocols may be necessary to achieve desired yields and purity levels for specific research and development applications.
